molecular formula C31H32N2O5 B12198888 9-(1-benzylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(1-benzylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12198888
M. Wt: 512.6 g/mol
InChI Key: ZSCMFZRISPQIES-UHFFFAOYSA-N
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Description

“9-(1-benzylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including a piperidine ring, a benzyl group, and a chromeno[8,7-e][1,3]oxazin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(1-benzylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.

    Construction of the Chromeno[8,7-e][1,3]oxazin-2-one Core: This step involves the formation of the heterocyclic core through cyclization and condensation reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:

    Optimization of Reaction Conditions: Using high-yield and selective catalysts, optimizing solvent systems, and controlling reaction temperatures and pressures.

    Purification Techniques: Employing techniques such as crystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

“9-(1-benzylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “9-(1-benzylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one” would depend on its specific interactions with molecular targets. This might involve:

    Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    9-(1-benzylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: can be compared with other heterocyclic compounds with similar structures, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and heterocyclic structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C31H32N2O5

Molecular Weight

512.6 g/mol

IUPAC Name

9-(1-benzylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C31H32N2O5/c1-35-28-11-8-22(17-29(28)36-2)25-16-23-9-10-27-26(30(23)38-31(25)34)19-33(20-37-27)24-12-14-32(15-13-24)18-21-6-4-3-5-7-21/h3-11,16-17,24H,12-15,18-20H2,1-2H3

InChI Key

ZSCMFZRISPQIES-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)C5CCN(CC5)CC6=CC=CC=C6)OC2=O)OC

Origin of Product

United States

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